molecular formula C19H29ClN2O5 B4075895 1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperazine;oxalic acid

1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperazine;oxalic acid

Cat. No.: B4075895
M. Wt: 400.9 g/mol
InChI Key: PYGMSWRSNPCDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a phenoxypropyl group and an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperazine typically involves the following steps:

    Preparation of the Phenoxypropyl Intermediate: The phenoxypropyl intermediate is synthesized by reacting 2-tert-butyl-4-chlorophenol with an appropriate alkylating agent under basic conditions.

    Formation of the Piperazine Derivative: The phenoxypropyl intermediate is then reacted with piperazine in the presence of a suitable solvent and catalyst to form the desired piperazine derivative.

    Oxalic Acid Addition: Finally, the piperazine derivative is treated with oxalic acid to form the oxalate salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperazine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It is evaluated for its use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperazine: A closely related compound without the oxalic acid moiety.

    1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperidine: A similar compound where the piperazine ring is replaced with a piperidine ring.

    2-Tert-butyl-4-chlorophenoxyacetic acid: A compound with a similar phenoxy group but different overall structure.

Uniqueness

1-[3-(2-Tert-butyl-4-chlorophenoxy)propyl]piperazine;oxalic acid is unique due to the presence of both the piperazine ring and the oxalic acid moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

1-[3-(2-tert-butyl-4-chlorophenoxy)propyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O.C2H2O4/c1-17(2,3)15-13-14(18)5-6-16(15)21-12-4-9-20-10-7-19-8-11-20;3-1(4)2(5)6/h5-6,13,19H,4,7-12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGMSWRSNPCDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCN2CCNCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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